

"Benzenemethanamine, N-(1,1-dimethylethyl)- IUPAC name and synonyms"

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Compound of Interest

Compound Name: *Benzenemethanamine, N-(1,1-dimethylethyl)-*

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Technical Guide: Benzenemethanamine, N-(1,1-dimethylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzenemethanamine, N-(1,1-dimethylethyl)-**, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and key applications.

Chemical Identity

- IUPAC Name: N-benzyl-2-methylpropan-2-amine[1][2]
- Systematic Name: **Benzenemethanamine, N-(1,1-dimethylethyl)-**

This compound is also known by a variety of synonyms, reflecting its common usage in research and industry.

Synonym[2][3][4][5][6]

N-(tert-Butyl)benzylamine

tert-Butylbenzylamine

N-Benzyl-tert-butylamine

N-t-Butylbenzylamine

N-(1,1-dimethylethyl)benzylamine

Benzyl tert-butyl amine

N-Benzylisobutylamine

TERT-BUTYL-BENZYLAMINE

N-BENZYL-T-BUTYLAMINE

Physicochemical Properties

A summary of the key physicochemical properties of **Benzenemethanamine, N-(1,1-dimethylethyl)-** is presented in the table below.

Property	Value	Source
Molecular Formula	C11H17N	[3][4][7]
Molecular Weight	163.26 g/mol	[1][4][7]
CAS Number	3378-72-1	[3][4][7]
Appearance	Clear colorless to pale yellow liquid	[4][8]
Boiling Point	80 °C at 5 mm Hg	[6][7]
218°C to 220°C	[2]	
Melting Point	-30 to -25 °C	[2][5]
Density	0.881 g/mL at 25 °C	[6][7]
0.90 g/cm³ at 20 °C	[5]	
Refractive Index	1.497 at 20 °C/D	[7][9]
Vapor Pressure	0.07 hPa at 53 °C	[5]
Solubility	Insoluble in water. Soluble in Et2O.	[2][7]
Flash Point	90 °C	[5]

Experimental Protocols

Synthesis

Method 1: Condensation of tert-Butylamine and Benzyl Chloride

A common method for the preparation of N-(tert-Butyl)benzylamine involves the refluxing condensation of tert-butylamine and benzyl chloride in dimethylformamide.[7][8]

Method 2: Delepine Reaction

Another reported method for the synthesis of this compound is the Delepine reaction.[10] However, this method is noted to produce a significant amount of wastewater and utilizes more

organic solvents, with inconsistent yields.[10]

Method 3: Synthesis using a Side Reaction Inhibitor

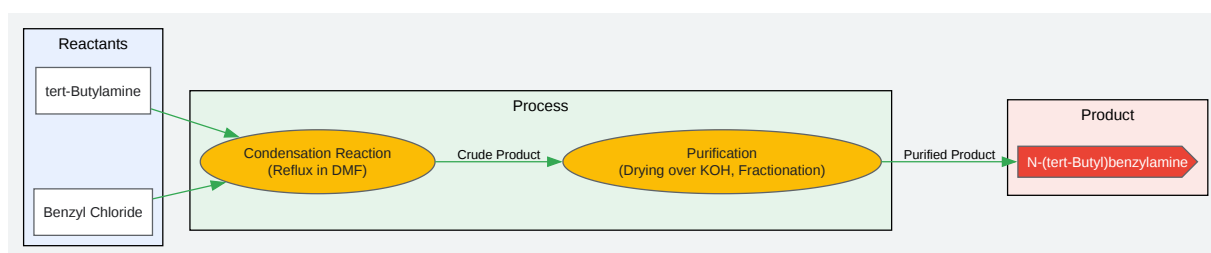
To improve yield and reduce byproducts, a method has been developed using phenyl aldehyde as a side reaction inhibitor.[10] In this process, tertiary butyl benzyl chloride and ammoniacal liquor react in the presence of phenyl aldehyde to form an intermediate, which is then hydrolyzed under acidic conditions to yield the final product.[10]

Purification

For purification, the amine can be dissolved in diethyl ether (Et₂O) and dried over potassium hydroxide (KOH) pellets.[7][8] Following filtration, the product is fractionated in a nitrogen atmosphere to prevent reaction with atmospheric carbon dioxide.[7][8]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-(tert-Butyl)benzylamine.



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Caption: A generalized workflow for the synthesis of N-(tert-Butyl)benzylamine.

Applications

N-Benzyl-tert-butylamine is a versatile intermediate and building block in organic synthesis.[4] It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[4] Its role as a protected amine is notable, where it aids in the oxidation to the corresponding hydroxylamine and nitron.[2][7][8] The compound also finds application as a catalyst in various chemical reactions, enhancing reaction rates and selectivity, which is particularly beneficial in pharmaceutical manufacturing.[4]

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